molecular formula C22H25Cl2N3O3 B606366 Brilaroxazine CAS No. 1239729-06-6

Brilaroxazine

Numéro de catalogue: B606366
Numéro CAS: 1239729-06-6
Poids moléculaire: 450.4 g/mol
Clé InChI: PMKMNTBZJOXTJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Brilaroxazine, also known as RP5063, is a multimodal modulator of several serotonin and dopamine receptors . It exhibits high binding affinity for the D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors . These receptors are associated with multiple psychological disorders .

Mode of Action

This compound acts as a potent partial agonist of D2, D3, D4 and 5-HT1A receptors , and as an antagonist of 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6 and 5-HT7 receptors . This unique interaction with its targets results in the stabilization of the serotonin/dopamine system, a key determinant of the pathogenesis of schizophrenia and other associated neuropsychiatric disorders .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modulation of serotonin and dopamine neurotransmitter systems . By acting as a partial agonist or antagonist at various serotonin and dopamine receptors, this compound can influence the signaling pathways associated with these neurotransmitters, thereby affecting the symptoms of neuropsychiatric disorders .

Pharmacokinetics

This compound has a substantial and relatively rapid oral absorption, with linear (dose-proportional) increases in maximum concentration (Cmax) and area under the curve (AUC) . The compound is primarily metabolized in the liver, mostly via CYP3A4 (64%) and CYP2D6 (17%) . Its bioavailability is greater than 80% .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its modulation of serotonin and dopamine receptors . This can lead to changes in neurotransmitter signaling, which can help stabilize the serotonin/dopamine system and mitigate the symptoms of neuropsychiatric disorders .

Action Environment

For instance, a clinical drug-drug interaction study investigating the potential effect of the CYP3A4 enzyme on this compound in healthy subjects supports no clinically significant interaction when combined with a CYP3A4 inhibitor .

Analyse Biochimique

Biochemical Properties

Brilaroxazine is a multimodal modulator of several serotonin and dopamine receptors . It interacts with the serotonin 5-HT 1A, 5-HT 2A, 5-HT 2B, and 5-HT 7 receptors and D 2, D 3, D 4 dopamine receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with various neurotransmitter receptors. By modulating these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically neurotransmitter receptors. It acts as a modulator of several serotonin and dopamine receptors, which can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

As an investigational drug, studies are ongoing to determine its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Given its interactions with several serotonin and dopamine receptors, it is likely involved in the metabolic pathways of these neurotransmitters .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Its interactions with various neurotransmitter receptors suggest that it may be transported and distributed in a manner similar to these neurotransmitters .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la brilaroxazine implique plusieurs étapes, commençant par la préparation de la structure de base de la benzoxazinone. Le processus comprend généralement:

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle qualité pour garantir la cohérence. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la scalabilité .

Analyse Des Réactions Chimiques

Types de réactions

La brilaroxazine subit diverses réactions chimiques, notamment:

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la substitution peut introduire de nouveaux groupes fonctionnels, conduisant potentiellement à de nouveaux dérivés avec des propriétés uniques .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique:

Mécanisme d'action

La this compound agit comme un agoniste partiel aux récepteurs de la dopamine D2, D3 et D4 et de la sérotonine 5-HT1A et 5-HT2A. Elle fonctionne également comme un antagoniste aux récepteurs de la sérotonine 5-HT2B et 5-HT7. Ce mécanisme multiforme contribue à stabiliser le système sérotonine-dopamine, qui est crucial dans la pathogenèse de la schizophrénie et d'autres troubles neuropsychiatriques .

Applications De Recherche Scientifique

Neuropsychiatric Applications

Schizophrenia Treatment

Brilaroxazine has shown significant promise in treating schizophrenia. In a multinational Phase 3 clinical trial known as RECOVER, this compound demonstrated a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. Specifically, the 50 mg dose resulted in a 10.1-point reduction at week 4 (p<0.001) .

Key Findings from Clinical Trials:

  • Phase 2 Study : Involving 234 patients, this compound met its primary endpoint by reducing PANSS scores and showed improvements in social functioning and cognitive symptoms without significant side effects such as weight gain or metabolic changes .
  • Long-term Efficacy : A one-year open-label extension study indicated sustained efficacy, with 86.76% of patients achieving at least a 30-point decrease in PANSS scores .

Potential for Broader Psychiatric Use
this compound is also being explored for other psychiatric conditions, including:

  • Bipolar Disorder
  • Major Depressive Disorder
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Psychosis/Agitation in Alzheimer's Disease .

Inflammatory Conditions

Beyond neuropsychiatric applications, this compound is being investigated for its potential in treating inflammatory diseases such as:

  • Pulmonary Arterial Hypertension (PAH)
  • Idiopathic Pulmonary Fibrosis (IPF)
  • Psoriasis (topical gel application)

Preclinical Efficacy Data:
In preclinical studies, this compound demonstrated significant improvements in models of IPF, including:

  • Prolonged survival rates (90% vs. 62% for control)
  • Improved lung function metrics
  • Anti-fibrotic effects characterized by decreased hydroxyproline content .

Safety and Tolerability

This compound has been noted for its favorable safety profile across various studies:

  • No significant cardiometabolic or endocrine side effects were reported.
  • Treatment discontinuation rates were lower than those seen with traditional antipsychotics .

Data Summary Tables

Application AreaKey Findings & Statistics
Schizophrenia- PANSS reduction: 10.1 points at week 4 (50 mg)
- 86.76% achieved ≥30-point decrease after one year
Bipolar DisorderUnder investigation; potential efficacy noted
Major Depressive DisorderUnder investigation; potential efficacy noted
PAHOrphan Drug designation; preclinical efficacy shown
IPFSignificant survival and lung function improvements

Case Studies

  • Case Study: Schizophrenia Treatment
    • A Phase 2 trial involving patients with acute schizophrenia showed that this compound led to significant reductions in both positive and negative symptoms as measured by the PANSS scale.
    • Patients reported improved overall functioning with minimal side effects.
  • Case Study: Idiopathic Pulmonary Fibrosis
    • In preclinical models, this compound demonstrated notable anti-fibrotic effects, which could translate into clinical benefits for patients suffering from chronic lung diseases.

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de la brilaroxazine

Le profil de liaison unique de la this compound aux récepteurs, y compris sa forte affinité pour plusieurs récepteurs de la sérotonine et de la dopamine, la distingue des autres antipsychotiques. Sa capacité à moduler à la fois les systèmes de la sérotonine et de la dopamine avec des effets secondaires réduits en fait un candidat prometteur pour le traitement de divers troubles neuropsychiatriques .

Activité Biologique

Brilaroxazine, also known as RP5063, is a novel compound developed primarily for the treatment of schizophrenia. It functions as a serotonin-dopamine stabilizer, exhibiting a unique pharmacological profile that targets multiple neurotransmitter receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound selectively interacts with various serotonin and dopamine receptors, including:

  • 5-HT1A : Agonist
  • 5-HT2A : Antagonist
  • D2 : Partial agonist
  • D3 : Partial agonist

This receptor profile suggests that this compound may effectively balance serotonin and dopamine signaling, which is crucial in managing symptoms of schizophrenia.

Pharmacokinetic Profile

This compound has demonstrated a favorable pharmacokinetic profile in clinical studies. It is administered once daily and shows good oral bioavailability. The compound has been evaluated for its interaction with various drug transporters:

TransporterIC50 Value (mM)Interaction Type
OATP1B1>100Inhibition
OATP1B3>100Inhibition
OAT1>100Weak Inhibition
OAT3>100Inhibition
OCT1>100Inhibition
MATE1<1Significant Inhibition
P-gp9.18 to 1.71Low to Moderate Permeability
BCRP4.33 to 1.42Low to Moderate Permeability

These findings indicate that this compound has limited interactions with most transporters, which may reduce the risk of drug-drug interactions .

Efficacy in Clinical Trials

This compound has undergone extensive clinical testing, particularly in the context of schizophrenia:

  • Phase 3 RECOVER Study : This pivotal trial demonstrated significant efficacy in reducing symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). The 50 mg dose resulted in a statistically significant reduction of 10.1 points compared to placebo (−23.9 vs. −13.8; p < 0.001) at week 4 .
  • Long-term Efficacy : In an open-label extension study involving 435 patients over one year, this compound showed sustained efficacy with an average PANSS total score decrease of 18.6 points after one year of treatment . Notably, 86.76% of patients experienced a 30-point decrease in PANSS total scores.

Safety Profile

The safety profile of this compound appears favorable based on clinical trial data:

  • Adverse Events : Only 15.2% of participants reported treatment-related adverse events, mostly mild or moderate in severity. Common adverse events included weight gain (3.2%), insomnia (1.8%), and somnolence (1.6%) .
  • Discontinuation Rates : The discontinuation rate was approximately 35%, primarily due to withdrawal of consent or loss to follow-up rather than adverse events .

Case Studies and Research Findings

In preclinical studies, this compound demonstrated efficacy in animal models reflecting psychotic symptoms:

  • Apomorphine-Induced Climbing : At doses ranging from 1 to 10 mg/kg, this compound significantly reduced climbing behavior induced by apomorphine (p < 0.001) .
  • Dizocilpine-Induced Model : this compound reduced spontaneous locomotor activity and stereotypic behaviors in rodents, indicating potential antipsychotic effects similar to established treatments .

Propriétés

IUPAC Name

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKMNTBZJOXTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136921
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239729-06-6
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilaroxazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILAROXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.